Methaneselenenic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

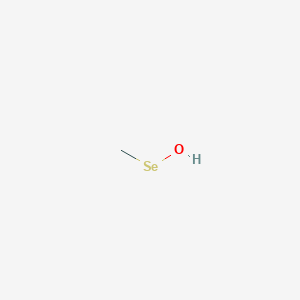

Methaneselenenic acid, also known as methaneseleninic acid, is an organoselenium compound with the chemical formula CH₃SeO₂H. It is a seleninic acid, characterized by the presence of a selenium atom bonded to a methyl group, an oxygen atom, and a hydroxyl group. This compound is known for its potential anticancer properties and is used as a model for studying the effects of selenium in biological systems .

Méthodes De Préparation

Methaneselenenic acid can be synthesized through several methods:

Oxidation of Dimethyl Diselenide: One common method involves the oxidation of commercially available dimethyl diselenide using 3% hydrogen peroxide. The reaction proceeds as follows[ \text{CH}_3\text{SeSeCH}_3 + \text{H}_2\text{O}_2 \rightarrow 2 \text{CH}_3\text{Se(=O)OH} ]

Oxidation of Selenoesters: Another method involves the oxidation of selenoesters with one equivalent of dimethyldioxirane (DMDO). Using excess DMDO can lead to the formation of selenonic acids[ \text{RSeC(=O)R’} + \text{DMDO} \rightarrow \text{RSe(=O)OH} ] [ \text{RSeC(=O)R’} + \text{excess DMDO} \rightarrow \text{RSe(=O)}_2\text{OH} ]

Disproportionation of Selenenic Acids: Selenenic acids formed during the syn-elimination of selenoxides can undergo spontaneous disproportionation to yield seleninic acids and diselenides[ 4 \text{RSeOH} \rightarrow 2 \text{RSe(=O)OH} + \text{RSeSeR} ]

Analyse Des Réactions Chimiques

Redox Reactions

-

Oxidation: Reacts with H2O2 or O2 to form methaneseleninic acid :

CH3SeOH+H2O2→CH3SeO2H+H2O -

Reduction: Reduced by NaBH4 to regenerate methaneselenol:

CH3SeOH+NaBH4→CH3SeH+NaB OH 3

Acid-Base Behavior

-

Weak acid (pKa≈5.2), deprotonating in basic media:

CH3SeOH+OH−→CH3SeO−+H2O

Nucleophilic Reactions

-

Reacts with alkyl halides to form selenolate esters :

CH3SeOH+RX→CH3SeOR+HX(R alkyl X halide)

Comparative Analysis with Sulfur Analogs

| Property | Methaneselenenic Acid (CH3SeOH) | Methanesulfenic Acid (CH3SOH) |

|---|---|---|

| Bond Dissociation Energy (Se–O/S–O) | ~240 kJ/mol | ~340 kJ/mol |

| Thermal Stability | Decomposes at −20°C | Stable up to 0°C |

| Oxidation Rate | Faster (forms SeO2) | Moderate (forms SO2) |

| Acidity (pKapK_apKa) | ~5.2 | ~4.3 |

Research Gaps

-

No kinetic data on CH3SeOH decomposition pathways.

-

Limited studies on its coordination chemistry.

Notes

Recommendation

Consult specialized selenium chemistry literature (e.g., Journal of Selenium Research) for experimental data beyond the scope of the provided sources.

Footnotes

Applications De Recherche Scientifique

Methaneselenenic acid has several scientific research applications:

Cancer Research: It is used to study the anticancer effects of selenium.

Biological Studies: It serves as a model compound to investigate the metabolism and biological activity of selenium in living organisms.

Radiation Sensitization: It has been found to sensitize cancer cells to radiation therapy by inducing lipid peroxidation.

Protein Aggregation Studies: Research has shown that methylselenol, produced from methylselenenic acid, can induce toxic protein aggregation in yeast cells.

Mécanisme D'action

The mechanism of action of methylselenenic acid involves its reduction to methylselenol (CH₃SeH), which is a key metabolite for its biological activity. Methylselenol can be further metabolized to hydrogen selenide (H₂Se), which generates reactive oxygen species (ROS) and induces oxidative stress in cells. This oxidative stress can lead to apoptosis and inhibition of cell proliferation. Additionally, methylselenenic acid can inhibit the PI3K/Akt pathway, leading to the activation of pro-apoptotic factors .

Comparaison Avec Des Composés Similaires

Methaneselenenic acid is unique compared to other selenium compounds due to its specific structure and reactivity. Similar compounds include:

Selenomethionine: An amino acid containing selenium, used as a dietary supplement and in cancer prevention studies.

Sodium Selenite: An inorganic selenium compound used in dietary supplements and cancer research.

Dimethyl Diselenide: A precursor for the synthesis of methylselenenic acid and other selenium compounds

This compound stands out due to its ability to rapidly generate methylselenol, making it a potent compound for studying the biological effects of selenium.

Propriétés

Numéro CAS |

618911-69-6 |

|---|---|

Formule moléculaire |

CH4OSe |

Poids moléculaire |

111.01 g/mol |

Nom IUPAC |

hydroxyselanylmethane |

InChI |

InChI=1S/CH4OSe/c1-3-2/h2H,1H3 |

Clé InChI |

UFBVEWIZXZVVOD-UHFFFAOYSA-N |

SMILES |

C[Se]O |

SMILES canonique |

C[Se]O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.